N'-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Description
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Properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-10-2-3-11-14(8-10)24-16(18-11)20-19-15(21)9-1-4-12-13(7-9)23-6-5-22-12/h1-4,7-8H,5-6H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPITLOJYLSPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes involved in the biosynthesis of prostaglandins, such as cyclo-oxygenase (cox) enzymes.
Mode of Action
Based on the activity of similar compounds, it may inhibit the biosynthesis of prostaglandins by interacting with cox enzymes. This interaction could lead to changes in the inflammatory response and pain sensation.
Biochemical Pathways
The compound may affect the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes. These molecules play key roles in inflammation and pain sensation. By inhibiting COX enzymes, the compound could potentially disrupt these pathways and reduce inflammation and pain.
Biological Activity
N'-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiazole moiety and a benzodioxine ring, which contribute to its unique biological properties. The molecular formula is , and its IUPAC name is this compound .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, which can lead to various pharmacological effects such as:
- Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.
- Anticancer effects : By promoting apoptosis in cancer cells and inhibiting cell proliferation .
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : The compound was tested on human cancer cell lines (A431 and A549) using the MTT assay. Results showed a marked decrease in cell viability at concentrations of 1, 2, and 4 μM.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 75 |
| 2 | 50 |
| 4 | 25 |
- Mechanistic Insights : Western blot analysis indicated that the compound inhibits the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation .
Anti-inflammatory Activity
The compound also demonstrated anti-inflammatory properties by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in murine macrophage cell lines (RAW264.7). This was assessed using enzyme-linked immunosorbent assay (ELISA), revealing a significant reduction in cytokine levels upon treatment with the compound.
Study on Benzothiazole Derivatives
In a study focused on a series of benzothiazole derivatives, including this compound:
- Synthesis and Characterization : The compounds were synthesized using standard organic synthesis techniques and characterized by NMR and LC-MS.
- Biological Evaluation : The lead compound exhibited dual anticancer and anti-inflammatory activities. Specifically, it significantly inhibited the proliferation of A431 and A549 cancer cells while also reducing inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
